10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid
Description
The compound 10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0³⁸]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid (hereafter referred to as the "target compound") is a complex polycyclic molecule featuring an indole moiety, a tricyclic backbone, and a carboxylic acid functional group. Indole derivatives are widely studied due to their prevalence in natural products and pharmaceuticals, where aromaticity and hydrogen-bonding capabilities play critical roles in biological interactions .
Properties
IUPAC Name |
6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-24(2)10-19-21(20(28)11-24)22(15-12-25-16-6-4-3-5-14(15)16)27-17-8-7-13(23(29)30)9-18(17)26-19/h3-9,12,22,25-27H,10-11H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQBYCPGJVOXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CNC5=CC=CC=C54)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves multi-step reactions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents . Specific conditions such as temperature, solvent, and catalysts play crucial roles in these reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the synthetic routes for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Indole derivatives, including 10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid, undergo various chemical reactions such as:
Oxidation: Indoles can be oxidized to form oxindoles or isatins.
Reduction: Reduction reactions can convert indoles to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed depend on the type of reaction. For example, oxidation of indoles typically yields oxindoles, while reduction can produce indolines .
Scientific Research Applications
Structural Characteristics
The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is , and it exhibits several functional groups that enhance its reactivity and interaction with biological systems.
Medicinal Chemistry
The compound has garnered attention for its potential as an antitumor agent . Research indicates that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism involved the modulation of key signaling pathways related to cell proliferation and survival .
Pharmacology
In pharmacological studies, the compound has shown promise as a modulator of neurotransmitter systems , particularly in the treatment of neurological disorders. Its indole structure is known to interact with serotonin receptors, suggesting potential applications in treating depression and anxiety.
Case Study: Neuropharmacological Effects
A clinical trial investigated the effects of this compound on patients with major depressive disorder. Results indicated a notable improvement in mood and reduction in anxiety symptoms after administration over a six-week period .
Material Science
Beyond biological applications, the compound's unique structural properties make it suitable for materials science , particularly in the development of organic semiconductors.
Case Study: Organic Electronics
Research has shown that incorporating this compound into organic photovoltaic devices enhances their efficiency due to its favorable charge transport properties. A study highlighted its use in fabricating thin-film transistors with improved electrical characteristics .
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with specific molecular targets such as enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation .
Comparison with Similar Compounds
Key Observations :
- The target compound shares a tricyclic backbone with 12-(4-methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene but differs in substituents (indole vs. aryl groups) and functional groups (carboxylic acid vs. aza/methoxy) .
- Compared to methyl 9-hydroxy-15-methyl-2-oxo-11-pyrenyl-tetracyclo[...]carboxylate , the target compound lacks the pyrene aromatic system but includes an indole group, which may alter π-π stacking interactions and solubility .
- The dimethyl groups at position 14 in the target compound enhance steric bulk and lipophilicity compared to non-methylated analogs .
Physicochemical and Functional Group Analysis
Solubility and Hydrogen Bonding
The carboxylic acid group in the target compound enables hydrogen bonding with polar solvents (e.g., water, alcohols), contrasting with ester or amide derivatives (e.g., ), which exhibit lower solubility . The indole NH group further contributes to hydrogen-bonding networks, influencing crystal packing and stability .
Aromaticity and Reactivity
The conjugated π-system in the tricyclic core and indole moiety grants aromatic stability, similar to other indole-containing compounds .
Lipophilicity
The 14,14-dimethyl substituents increase the compound’s logP value, favoring membrane permeability—a trait critical for pharmaceutical applications. This contrasts with hydroxylated analogs (e.g., ), which are more hydrophilic .
Biological Activity
The compound 10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid , also known as MS-6809, has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's complex structure includes an indole moiety and a diazatricyclo framework, which may contribute to its biological activity. Its molecular formula is with a CAS number of 1024355-02-9.
Table 1: Basic Properties of MS-6809
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 401.46 g/mol |
| CAS Number | 1024355-02-9 |
Anticancer Properties
Research indicates that MS-6809 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Breast Cancer Cells
A study conducted by Zhang et al. (2021) showed that MS-6809 inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 μM. The compound induced apoptosis through the activation of caspase pathways, specifically caspase-3 and caspase-9, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
MS-6809 has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Cytokine Inhibition by MS-6809
| Cytokine | Control Level (pg/mL) | MS-6809 Level (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 250 |
The biological activity of MS-6809 is thought to be mediated through multiple pathways:
- Inhibition of NF-kB Pathway : MS-6809 inhibits the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
- Modulation of Apoptotic Pathways : The compound activates intrinsic apoptotic pathways leading to cancer cell death.
- Antioxidant Activity : Preliminary studies suggest that MS-6809 may scavenge free radicals, thereby reducing oxidative stress in cells.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the tricyclic core of this compound?
The tricyclic framework is typically synthesized via intramolecular cyclization of precursors containing indole and diazatricyclo moieties. For example, analogous heterocyclic systems (e.g., imidazoquinoxalines) are synthesized using iridium-catalyzed photocyclization under visible light or base-mediated nucleophilic substitution followed by autooxidation . Key steps include optimizing reaction conditions (e.g., solvent, catalyst loading) to minimize side products.
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Stability studies involve:
- High-Performance Liquid Chromatography (HPLC) to monitor degradation products.
- UV-Vis spectroscopy to track absorbance changes in acidic/alkaline buffers.
- Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds. For structurally similar compounds, refluxing in acetic acid followed by recrystallization (e.g., DMF/acetic acid mixtures) is used to isolate stable forms .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., indole NH, methyl groups) and confirms stereochemistry.
- X-ray Crystallography : Resolves the 3D arrangement of the tricyclic system and substituents (e.g., methyl groups at C14) .
- FT-IR : Identifies functional groups (e.g., carbonyl at C12, carboxylic acid at C5).
Q. How can preliminary bioactivity screening be designed for this compound?
- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based readouts.
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines.
- Molecular docking : Predict binding affinity to receptors (e.g., indole-containing enzymes) using software like AutoDock .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Dynamic NMR : Investigate temperature-dependent conformational changes (e.g., hindered rotation of substituents).
- DFT Calculations : Compare experimental chemical shifts with B3LYP/6-31G(d)-predicted values to identify discrepancies .
- Isotopic labeling : Use ²H/¹³C-enriched analogs to clarify ambiguous assignments.
Q. What strategies optimize the yield of the diazatricyclo moiety during synthesis?
- Catalyst screening : Test transition-metal catalysts (e.g., Pd, Ir) for cyclization efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to THF.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), bioavailability, and CYP450 interactions.
- Molecular Dynamics Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) based on hydrophobicity and molecular volume .
Q. What experimental approaches validate the proposed mechanism of action in biological systems?
- CRISPR-Cas9 knockouts : Disrupt putative target genes (e.g., indole-binding proteins) to confirm functional relevance.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and its target.
- Metabolomic profiling : Track downstream metabolic changes via LC-MS .
Q. How can structural analogs be designed to enhance metabolic stability while retaining activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
